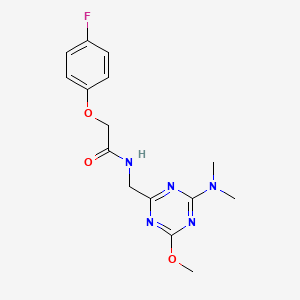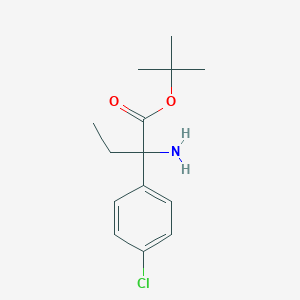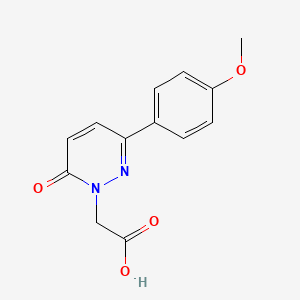
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound of notable interest in various fields of scientific research. This complex molecule combines several functional groups which contribute to its diverse range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide involves a multi-step synthetic route, typically starting with the formation of the 1,3,5-triazine core. This is achieved through the reaction of cyanuric chloride with appropriate amines and methoxy groups under controlled conditions. The dimethylamino and methoxy substitutions are then introduced sequentially. The fluorophenoxyacetamide moiety is then attached via nucleophilic substitution, often requiring precise temperature and pH control to optimize yield and purity.
Industrial Production Methods: On an industrial scale, production is scaled up using large reactors designed to handle the exothermic nature of these reactions. Continuous flow methods may be employed to enhance efficiency and safety, ensuring consistent product quality. Reaction conditions are monitored and adjusted in real-time to maintain optimal reaction rates and minimize by-product formation.
Types of Reactions it Undergoes
Substitution Reactions: The fluorine and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization of the molecule.
Oxidation and Reduction: The dimethylamino group can undergo oxidation to form corresponding N-oxides or reduction to form secondary or primary amines.
Condensation Reactions: The acetamide group can engage in condensation reactions to form various derivatives, expanding its potential chemical space.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Alkyl halides, sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Aromatic Substitution Products: Enhanced by electron-withdrawing or electron-donating groups introduced via substitution.
Amine Derivatives: Resulting from the reduction of the dimethylamino group.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide finds extensive use across multiple disciplines:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its therapeutic potential, including as an antimicrobial or anticancer agent, owing to its unique structure and reactivity.
Industry: Applied in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with specific molecular targets. For instance:
Molecular Targets: It may bind to enzyme active sites, altering enzyme activity, or interact with DNA, influencing gene expression.
Pathways Involved: Its biological activity often involves disrupting cellular processes such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is unique compared to similar compounds due to its distinct substitution pattern on the triazine ring and the presence of the fluorophenoxyacetamide group. Similar compounds include:
N-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
N-((4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)acetamide
These variations in the substituent groups result in differing reactivity and application profiles, highlighting the unique chemical properties of this compound.
This compound, therefore, stands out due to its specific combination of functional groups, offering a diverse range of applications and reactions in scientific research and industrial processes.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)23-3)8-17-13(22)9-24-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPCHWWXRLDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2694019.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride](/img/structure/B2694021.png)
![1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2694022.png)
![benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2694023.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2694026.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2694027.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)


